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Compound of Interest

Compound Name: 2-Propoxyethanol

Cat. No.: B165432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
propoxyethanol, a widely used solvent in various industrial and pharmaceutical applications.

The guide focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy,

presenting key data in a structured format and detailing the experimental protocols for data

acquisition. This information is crucial for the identification, characterization, and quality control

of 2-propoxyethanol in research and development settings.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-propoxyethanol exhibits characteristic absorption bands

corresponding to the vibrations of its hydroxyl and ether functionalities, as well as its alkyl

backbone.

IR Spectral Data
The following table summarizes the key absorption peaks observed in the infrared spectrum of

2-propoxyethanol.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~2960, ~2870 Strong C-H stretch (alkane)

~1110 Strong C-O stretch (ether)

~1060 Strong C-O stretch (primary alcohol)

Data interpreted from the spectrum available on ChemicalBook.

Experimental Protocol for IR Spectroscopy
The infrared spectrum of liquid 2-propoxyethanol can be obtained using the following protocol:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation:

Ensure the sample of 2-propoxyethanol is pure and free of water, as water has a strong IR

absorption that can interfere with the spectrum.

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Gently press the plates together to form a thin liquid film.

Alternatively, a demountable cell with a defined path length can be used for quantitative

analysis.

Data Acquisition:

Record a background spectrum of the empty salt plates or cell.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H NMR and ¹³C NMR are essential for the structural elucidation and

confirmation of 2-propoxyethanol.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-propoxyethanol provides information on the number of different

types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

0.92 Triplet 3H -CH₃

1.57 Sextet 2H -CH₂-CH₃

2.5 (approx.) Singlet (broad) 1H -OH

3.44 Triplet 2H -O-CH₂-CH₂-CH₃

3.53 Triplet 2H -O-CH₂-CH₂-OH

3.72 Triplet 2H -CH₂-OH

Data interpreted from the spectrum available on ChemicalBook.[1] Multiplicities and coupling

constants are inferred from the peak patterns.

¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Based on the structure of 2-propoxyethanol, five distinct carbon signals are expected.
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Chemical Shift (δ, ppm) Assignment

~10 -CH₃

~23 -CH₂-CH₃

~62 -CH₂-OH

~71 -O-CH₂-CH₂-OH

~73 -O-CH₂-CH₂-CH₃

Note: The provided ¹³C NMR data is based on predicted values and typical chemical shift

ranges for similar functional groups. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy
The following protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of 2-
propoxyethanol:

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

Sample Preparation:

Dissolve approximately 5-20 mg of 2-propoxyethanol in about 0.6-0.8 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR

spectrum and to provide a lock signal for the spectrometer.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

solution for chemical shift calibration (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

to single lines for each carbon.

Process the acquired free induction decay (FID) using Fourier transformation, phase

correction, and baseline correction to obtain the final spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from the chemical structure of 2-
propoxyethanol to the interpretation of its spectroscopic data.
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Caption: Workflow of Spectroscopic Analysis for 2-Propoxyethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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